8-chloro-N-(4-methoxyphenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide
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Overview
Description
8-chloro-N-(4-methoxyphenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiazoloquinazoline core, a sulfonamide group, and various substituents that contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-N-(4-methoxyphenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2-aminobenzamide with thiourea to form the thiazoloquinazoline core. This intermediate is then subjected to chlorination, methylation, and sulfonation reactions to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
8-chloro-N-(4-methoxyphenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and sulfonamide groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
8-chloro-N-(4-methoxyphenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound exhibits potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities
Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 8-chloro-N-(4-methoxyphenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: These compounds share a similar thiazole ring structure and exhibit comparable biological activities.
Quinazoline Derivatives: These compounds have a quinazoline core and are known for their therapeutic properties, including anticancer and antimicrobial activities
Uniqueness
8-chloro-N-(4-methoxyphenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C18H14ClN3O4S2 |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
8-chloro-N-(4-methoxyphenyl)-N-methyl-5-oxo-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide |
InChI |
InChI=1S/C18H14ClN3O4S2/c1-21(11-3-5-12(26-2)6-4-11)28(24,25)16-9-13-15(10-14(16)19)22-7-8-27-18(22)20-17(13)23/h3-10H,1-2H3 |
InChI Key |
GJZRDCXWVDWTCA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(C=C3C(=C2)C(=O)N=C4N3C=CS4)Cl |
Origin of Product |
United States |
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